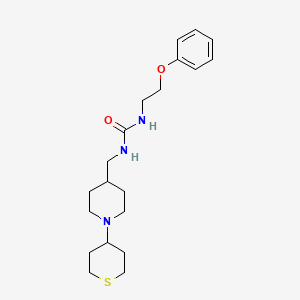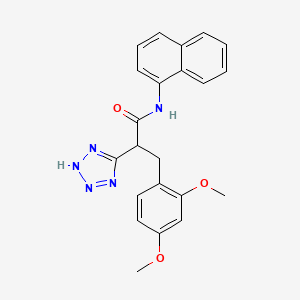
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide, also known as BHPI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BHPI belongs to the class of indoline carboxamides, which have been found to exhibit various biological activities.
Wirkmechanismus
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide acts as a competitive antagonist of the 5-HT7 receptor, binding to the receptor and preventing the binding of serotonin. This results in a decrease in the activity of the receptor and a subsequent decrease in downstream signaling pathways. N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide also acts as an agonist of the sigma-1 receptor, binding to the receptor and increasing its activity.
Biochemical and Physiological Effects
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has been found to exhibit various biochemical and physiological effects. In animal studies, N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has been shown to improve cognitive function and memory retention, as well as reduce anxiety and depression-like behaviors. N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has also been found to exhibit analgesic effects, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has several advantages for use in lab experiments. It is highly selective for the 5-HT7 and sigma-1 receptors, making it a useful tool for studying the function of these receptors. N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide also has a high affinity for these receptors, allowing for low concentrations to be used in experiments. However, N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide. One area of interest is the potential use of N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide as a therapeutic agent for neurological disorders such as Alzheimer's disease and depression. Another area of interest is the development of new derivatives of N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide with improved solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide and its effects on downstream signaling pathways.
Synthesemethoden
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide can be synthesized through a multi-step process involving the reaction of 4-cyanopyridine with benzhydrylamine, followed by cyclization and subsequent reaction with chloroacetyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has been found to exhibit potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various neurological processes such as sleep, mood regulation, and memory formation. N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has also been found to have a high affinity for the sigma-1 receptor, which is involved in pain perception and cognitive function.
Eigenschaften
IUPAC Name |
N-benzhydryl-5-pyridin-4-yl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O/c31-27(29-26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)30-18-15-24-19-23(11-12-25(24)30)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUGHQQTXMAJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2974066.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B2974068.png)

![3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2974072.png)
![3,4-Dihydro-2H-chromen-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2974075.png)
![ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2974076.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974078.png)



![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2974083.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2974088.png)